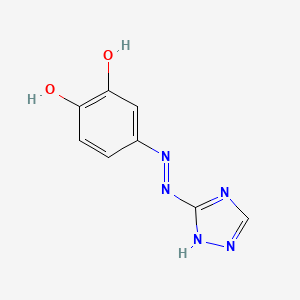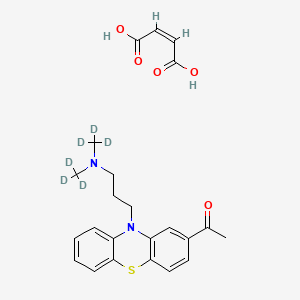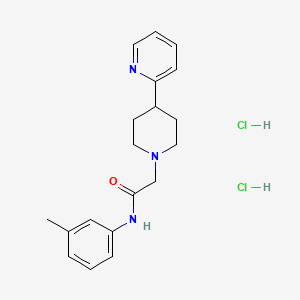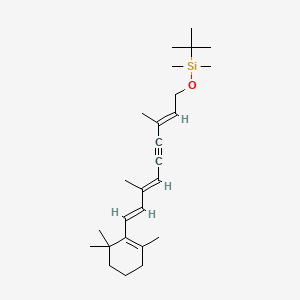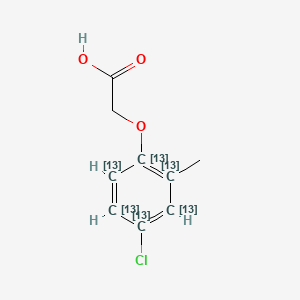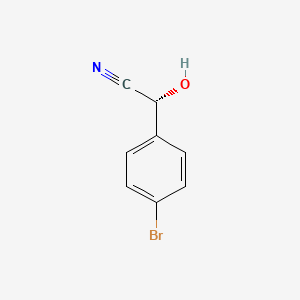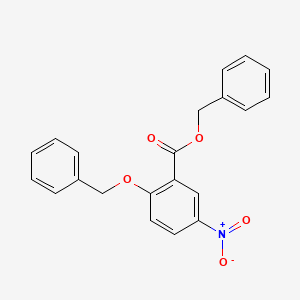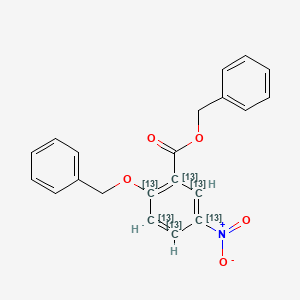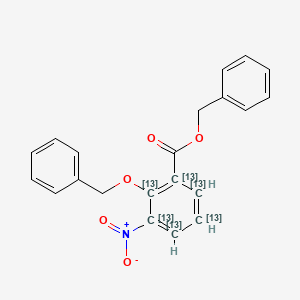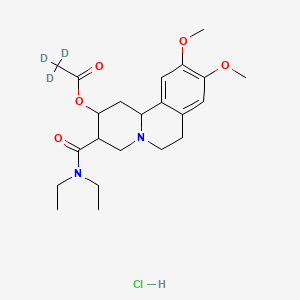
Benzquinamide-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzquinamide-d3 Hydrochloride is a deuterated form of Benzquinamide Hydrochloride, a compound known for its antiemetic properties. It is used to prevent and treat nausea and vomiting associated with anesthesia and surgery. The deuterated form, Benzquinamide-d3, is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzquinamide-d3 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Benzquinamide. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Benzquinamide-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products:
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Benzquinamide-d3 Hydrochloride has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of Benzquinamide in biological systems.
Drug Interaction Studies: It helps in understanding the interactions of Benzquinamide with other drugs and its effect on drug-metabolizing enzymes.
Biological Research: Used in studies related to its antiemetic properties and its effects on various biological pathways.
Industrial Applications: Employed in the development of new antiemetic drugs and formulations.
Mechanism of Action
The exact mechanism of action of Benzquinamide-d3 Hydrochloride is not fully understood. it is believed to work through the antagonism of muscarinic acetylcholine receptors and histamine H1 receptors. This antagonism helps in reducing nausea and vomiting by blocking the action of acetylcholine and histamine, which are involved in the emetic response.
Comparison with Similar Compounds
Benzquinamide Hydrochloride: The non-deuterated form with similar antiemetic properties.
Metoclopramide: Another antiemetic drug with a different mechanism of action, primarily acting as a dopamine receptor antagonist.
Ondansetron: A selective serotonin receptor antagonist used to prevent nausea and vomiting.
Uniqueness: Benzquinamide-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference that can be detected using mass spectrometry, allowing for precise tracking of the compound in biological systems.
Properties
IUPAC Name |
[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2,2,2-trideuterioacetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5.ClH/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25;/h10-11,17-19H,6-9,12-13H2,1-5H3;1H/i3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLNXGBVFTWMPS-FJCVKDQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC1CC2C3=CC(=C(C=C3CCN2CC1C(=O)N(CC)CC)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

